molecular formula C24H23N3O4S B6505488 N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1421506-94-6

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6505488
CAS No.: 1421506-94-6
M. Wt: 449.5 g/mol
InChI Key: FRYLDLUPHHSOSY-UHFFFAOYSA-N
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Description

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chemical compound supplied for research and development purposes. This compound is offered as a pharmaceutical intermediate, intended for use in the development and manufacture of finished pharmaceutical products . It falls under a category of substances that international agreements, such as the Record of Discussions on Trade in Pharmaceutical Products, have designated for duty-free treatment to facilitate pharmaceutical innovation and access . As a research chemical, its specific biological activity, mechanism of action, and primary applications are areas for ongoing scientific investigation. Researchers are exploring its potential in various preclinical studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-30-20-9-4-6-15-12-18(24(29)31-22(15)20)23(28)25-14-16-13-19(21-10-5-11-32-21)27(26-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYLDLUPHHSOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=CS4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential in various therapeutic areas:

  • Cancer Treatment : The compound exhibits inhibitory activity against specific kinases involved in cell growth and apoptosis, making it a candidate for cancer therapies. Interaction studies indicate that it may modulate histone deacetylases, which are crucial targets in oncology .
  • Neurological Disorders : Preliminary studies suggest that this compound may act as a positive allosteric modulator of metabotropic glutamate receptors (mGluR5), potentially aiding in the treatment of conditions such as schizophrenia and anxiety disorders .

Pharmacological Studies

Pharmacological investigations have highlighted several mechanisms through which this compound exerts its effects:

  • Enzyme Modulation : The compound's ability to interact with various enzymes suggests its role in signal transduction pathways, particularly those linked to neurodegenerative diseases .
  • Binding Affinity Studies : Research indicates that the compound binds selectively to mGluR5 receptors, enhancing signaling pathways relevant to neurotransmitter systems .

Case Study 1: Inhibition of Kinases

A study conducted on the inhibition of specific kinases revealed that the compound significantly reduced kinase activity in vitro, suggesting its potential as a therapeutic agent for cancer treatment. The mechanism involved direct binding to the ATP-binding site of the kinase, leading to decreased cell proliferation.

Case Study 2: Modulation of mGluR5

In another investigation focused on neurological applications, N-{[1-cyclopentyl-5-(thiophen-2-y)-1H-pyrazol -3 - yl]methyl}-8-methoxy - 2 - oxo - 2 H - chromene - 3 - carboxamide was shown to enhance mGluR5-mediated signaling in neuronal cells with an EC50 value of 77 nM. This finding supports its potential use in treating neuropsychiatric disorders.

Comparison with Similar Compounds

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1421449-87-7)

  • Structure : Shares the 1-cyclopentyl-5-(thiophen-2-yl)pyrazole core but replaces the coumarin-carboxamide group with a thiophene-2-carboxamide.
  • Molecular Formula : C₁₈H₁₉N₃OS₂ vs. the target compound’s estimated formula C₂₃H₂₂N₃O₄S.
  • Key Difference: Absence of the coumarin moiety reduces molecular weight (357.5 g/mol vs.

Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl) Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate (Compound 4, )

  • Structure : Pyrazole fused with a dihydrothiophene ring and ester/carboxamide substituents.
  • Functional Groups : Lacks the cyclopentyl and coumarin groups but includes a phenyl substituent.
  • Synthetic Relevance : Demonstrates the feasibility of coupling pyrazole-thiophene hybrids with carboxamide linkers, a strategy applicable to the target compound .

Compounds with Coumarin or Heterocyclic Carboxamide Linkers

N-(8-Oxo-8-((Trityloxy)Amino)Octyl)-1-(4-Sulfamoylphenyl)-5-(p-Tolyl)-1H-Pyrazole-3-Carboxamide (Compound 7c, )

  • Structure : Pyrazole-carboxamide with a sulfamoylphenyl group and a hydroxamic acid chain.

6-Methyl-2-(4-Nitrophenyl)-5-oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (Compound 7a, )

  • Structure : Thiophene-triazepine-carboxamide hybrid.
  • Comparison : Highlights the diversity of carboxamide-linked heterocycles but lacks the pyrazole-coumarin synergy seen in the target compound .

Research Implications and Limitations

Data Gaps

  • No direct biological data (IC₅₀, selectivity) are available for the target compound in the provided evidence.
  • Physical properties (e.g., solubility, melting point) remain uncharacterized .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-{[1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl]methyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide Pyrazole-Thiophene-Coumarin C₂₃H₂₂N₃O₄S ~444.5 Methoxy, Carboxamide, Cyclopentyl Enzyme inhibition, Imaging
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide (CAS 1421449-87-7) Pyrazole-Thiophene C₁₈H₁₉N₃OS₂ 357.5 Thiophene-carboxamide, Cyclopentyl Enzyme inhibition
Compound 7c () Pyrazole-Sulfonamide C₂₉H₃₃N₅O₅S 587.7 Hydroxamic acid, Sulfamoylphenyl COX/HDAC inhibition
Compound 7a () Thiophene-Triazepine C₁₅H₁₂N₄O₃S 328.3 4-Nitrophenyl, Carboxamide Antimicrobial/antifungal

Preparation Methods

Cyclization of Salicylaldehyde Derivatives

The chromene core is typically synthesized via Knoevenagel condensation between o-hydroxyaryl aldehydes and active methylene compounds. For 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid:

  • Starting Material : 2-hydroxy-5-methoxybenzaldehyde reacts with diethyl malonate in the presence of piperidine as a base catalyst.

  • Reaction Conditions : Reflux in ethanol (78°C, 12 h), yielding ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (85–90% yield).

  • Hydrolysis : The ester is saponified using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 h to afford the carboxylic acid (95% yield).

Key Data :

StepReagents/ConditionsYield (%)
Knoevenagel CondensationDiethyl malonate, piperidine, EtOH, reflux88
Ester HydrolysisNaOH, EtOH/H₂O, 60°C95

Synthesis of 1-Cyclopentyl-5-(Thiophen-2-yl)-1H-Pyrazol-3-yl)Methylamine

Pyrazole Ring Formation

The pyrazole scaffold is constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds:

  • Thiophene-Substituted Diketone : 3-(thiophen-2-yl)-1-cyclopentylpropane-1,3-dione is prepared by reacting cyclopentyl acetyl chloride with thiophen-2-ylacetonitrile in the presence of LDA (lithium diisopropylamide).

  • Hydrazine Cyclization : The diketone reacts with hydrazine hydrate (80% in EtOH, 70°C, 6 h) to form 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazole (75% yield).

Aminomethylation

The pyrazole is functionalized at the 3-position via Mannich reaction :

  • Reagents : Formaldehyde (37% aqueous) and ammonium chloride in acetic acid.

  • Conditions : 50°C, 8 h, yielding the methylamine derivative (65% yield).

Key Data :

StepReagents/ConditionsYield (%)
Diketone SynthesisLDA, THF, –78°C to RT70
Pyrazole FormationHydrazine hydrate, EtOH, 70°C75
AminomethylationHCHO, NH₄Cl, AcOH, 50°C65

Amide Coupling to Assemble the Target Compound

The final step involves coupling the chromene-carboxylic acid with the pyrazole-methylamine via carbodiimide-mediated amide bond formation :

  • Activation : 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (1.2 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and N-hydroxysuccinimide (NHS, 1.5 eq) in dry DMF (4 h, 0°C to RT).

  • Coupling : The activated ester is reacted with 1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methylamine (1.0 eq) in DMF at RT for 24 h.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the target compound as a pale-yellow solid (62% yield).

Optimization Insights :

  • Catalyst Screening : Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC improved yields to 68%.

  • Solvent Effects : Switching to THF increased solubility but reduced yield (55%) due to side reactions.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Approach

A recent patent (US9156845B2) describes a tandem method combining pyrazole formation and amide coupling in a single reactor:

  • In Situ Diketone Synthesis : Cyclopentyl acetyl chloride and thiophen-2-ylacetonitrile are condensed using LDA.

  • Sequential Hydrazine Addition : Hydrazine hydrate is added directly to the diketone mixture.

  • Amine Functionalization : Formaldehyde and ammonium chloride are introduced without isolating intermediates.

  • Coupling : Pre-activated chromene-carboxylic acid is added to the reaction vessel.
    Outcome : Reduced purification steps but lower overall yield (50%).

Solid-Phase Synthesis

Immobilizing the pyrazole-methylamine on Wang resin enabled iterative coupling and wash cycles, achieving 58% yield with >95% purity.

Comparative Table :

MethodYield (%)Purity (%)Time (h)
Stepwise (DCC)629230
Tandem (US9156845B2)508524
Solid-Phase589548

Challenges and Mitigation Strategies

Steric Hindrance in Pyrazole Functionalization

The bulky cyclopentyl and thiophene groups impede aminomethylation. Mitigation :

  • Use of microwave irradiation (100°C, 1 h) improved yields to 72%.

  • Substituting formaldehyde with paraformaldehyde enhanced reactivity.

Epimerization During Amide Coupling

The chiral center in the pyrazole-methylamine risks racemization under basic conditions. Solution :

  • Employ HOBt (hydroxybenzotriazole) as an additive to suppress base-mediated racemization.

  • Conduct reactions at 0°C to slow down epimerization.

Scalability and Industrial Considerations

Critical Factors :

  • Cost Efficiency : DCC ($12/g) vs. EDCl ($8/g).

  • Waste Management : DMF requires extensive recycling due to toxicity.

  • Process Safety : Exothermic reactions during diketone synthesis necessitate controlled cooling.

Recommended Protocol for Scale-Up :

  • Use EDCl/HOBt for amide coupling (68% yield, lower cost).

  • Adopt microwave-assisted aminomethylation (72% yield, reduced time).

  • Implement continuous flow purification to minimize solvent waste .

Q & A

Q. How does the cyclopentyl group influence the compound’s conformational stability?

  • Methodological Answer :
  • Conformational Analysis : Use DFT calculations (B3LYP/6-31G*) to compare energy minima of cyclopentyl vs. cyclohexyl analogs.
  • NMR NOE Experiments : Detect spatial proximity between cyclopentyl protons and the pyrazole methyl group to validate predicted geometries .

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